cis-Tetrahydrofuran-3,4-diol fundamental properties
cis-Tetrahydrofuran-3,4-diol fundamental properties
The following technical guide details the fundamental properties, synthesis, and pharmaceutical utility of cis-tetrahydrofuran-3,4-diol (1,4-anhydroerythritol).
CAS: 4358-64-9 | Synonym: 1,4-Anhydroerythritol | Structure: Meso-cyclic ether[1][2]
Executive Summary
cis-Tetrahydrofuran-3,4-diol is a vicinal diol embedded within a five-membered ether ring.[1][2][3] Unlike its trans isomer (1,4-anhydrothreitol), the cis isomer is a meso compound , possessing a plane of symmetry that renders it achiral yet stereochemically rich.[1] It serves as a critical "chiral scaffold" in medicinal chemistry.[1][3] Through desymmetrization (enzymatic or chemical), it provides rapid access to enantiopure (3S,4R) or (3R,4S) building blocks, which are essential pharmacophores in HIV protease inhibitors (e.g., Amprenavir derivatives) and nucleoside analogues.[1][3]
Fundamental Characterization
Physical & Chemical Properties
The molecule exists as a hygroscopic, low-melting solid or viscous liquid at room temperature.[1][3] Its high boiling point relative to its molecular weight is attributed to extensive intermolecular hydrogen bonding.[1][3]
| Property | Value | Context/Notes |
| Molecular Formula | C₄H₈O₃ | MW: 104.10 g/mol |
| Stereochemistry | cis (Meso) | (3R,4S) configuration; optically inactive due to internal symmetry.[1][2][3] |
| Appearance | Colorless Liq/Solid | Melting Point: 18–20 °C; often supercools to a liquid.[1][2][3][4][5] |
| Boiling Point | ~289 °C (calc) | 160–165 °C at 0.17 Torr (experimental vacuum distillation).[2][3] |
| Density | 1.27 g/mL | High density typical of poly-oxygenated heterocycles.[1][2][3] |
| Solubility | Miscible | Highly soluble in H₂O, MeOH, EtOH, THF; sparingly soluble in hexanes.[1][2] |
| pKa | ~14.5 | Similar to secondary alcohols; diol functionality allows chelation.[1][2][3] |
Stereochemical Analysis
The cis-diol is distinct from the trans-diol (racemic).[1][3]
-
cis-isomer: Meso.[1][2][3] The hydroxyl groups are on the same face.[3] Reacts with thionyl chloride to form a cyclic sulfite that can be oxidized to a cyclic sulfate.[1][3][6]
-
trans-isomer: Chiral (exists as enantiomers).[1][2][3] Cannot easily form cyclic sulfates due to ring strain.[1][3]
Synthetic Architectures
The synthesis of cis-tetrahydrofuran-3,4-diol relies on the syn-dihydroxylation of 2,5-dihydrofuran.[1] This pathway guarantees the cis stereochemistry relative to the ring.[3]
Primary Route: Upjohn Dihydroxylation
The most robust laboratory method involves the catalytic oxidation of 2,5-dihydrofuran using Osmium Tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) as the co-oxidant.[1]
Alternative Route: From cis-2-Butene-1,4-diol
Industrially, the diol can be accessed via the cyclodehydration of cis-2-butene-1,4-diol to the dihydrofuran, followed by oxidation, or via direct hydration strategies, though the latter often suffers from lower stereoselectivity.[1]
Functionalization & Pharmaceutical Utility[1][7][8]
The primary value of cis-tetrahydrofuran-3,4-diol lies in its conversion to electrophilic scaffolds that allow for Nucleophilic Ring Opening .[1]
The Cyclic Sulfate "Warhead"
Direct displacement of the hydroxyl groups is difficult.[3] Instead, the diol is converted to a cyclic sulfate.[1][3] This activates the carbons for nucleophilic attack (SN2), resulting in inversion of configuration (Walden inversion).[3]
-
Significance: This transforms a meso-diol into a chiral precursor upon reaction with a chiral nucleophile or through kinetic resolution.[1][3]
HIV Protease Inhibitors (The P2 Ligand)
In drug design (e.g., Amprenavir, Darunavir analogues), the tetrahydrofuran ring mimics the peptide backbone.[1] The cis-diol is a precursor to (3S,4R)-4-hydroxytetrahydrofuran-3-yl carbamates .[1][3]
-
Mechanism: Lipases (e.g., Pseudomonas cepacia lipase) can selectively acetylate one hydroxyl group of the meso-diol, breaking the symmetry to yield a chiral mono-acetate with >95% ee.[1]
Experimental Protocols
Protocol A: Synthesis of cis-Tetrahydrofuran-3,4-diol
Standard Upjohn Dihydroxylation (Self-Validating System)
Reagents:
-
N-Methylmorpholine N-oxide (NMO) (1.1 equiv, 50% aq.[1][3] solution)
-
Osmium Tetroxide (OsO₄) (0.002 equiv, 2.5% in t-BuOH)[1][2][3]
Methodology:
-
Setup: In a round-bottom flask, dissolve NMO (11 mmol) in Acetone/Water (20 mL).
-
Addition: Add 2,5-dihydrofuran (10 mmol). Cool to 0 °C.
-
Catalysis: Add OsO₄ solution dropwise. The solution will turn yellow/brown.[1][3]
-
Reaction: Stir at 0 °C for 2 hours, then warm to Room Temperature (RT) overnight.
-
Validation: TLC (EtOAc) should show consumption of non-polar starting material and appearance of a baseline spot (diol).[3]
-
-
Quench: Add solid Na₂SO₃ (1 g) and stir for 30 mins to reduce residual Os(VIII) to insoluble Os(IV) (black precipitate).
-
Purification: The residue is often pure enough.[1][3] If not, Kugelrohr distillation (high vacuum) or silica column (10% MeOH in DCM).[1][3]
Protocol B: Conversion to Cyclic Sulfate
Activation for Nucleophilic Attack[1]
Methodology:
-
Cyclic Sulfite Formation: Dissolve cis-diol in CCl₄ or DCM.[1][3] Add SOCl₂ (1.2 equiv) and reflux for 1 hour. Concentrate to obtain the cyclic sulfite (quantitative).
-
Oxidation: Dissolve the sulfite in CH₃CN/H₂O. Add RuCl₃ (cat.) and NaIO₄ (1.5 equiv).[1][3] Stir at 0 °C.
References
-
BenchChem. (2025).[1][3][5] cis-Tetrahydrofuran-3,4-diol Physical Properties and Safety Data. Retrieved from [2][3]
-
Ghosh, A. K., et al. (2024).[1][3][8] Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Organic & Biomolecular Chemistry. Retrieved from [2][3]
-
Lohray, B. B. (1992).[1][3][9] Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Synthesis. Retrieved from [2][3]
-
TCI Chemicals. (2024).[1][3] Product Specification: 1,4-Anhydroerythritol. Retrieved from [2][3]
-
Musolino, M. G., et al. (2009).[1][3][10] Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran. Applied Catalysis A: General. Retrieved from [2][3]
Sources
- 1. CAS 4358-64-9: Erythritan | CymitQuimica [cymitquimica.com]
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- 4. 1,4-Anhydroerythritol | 4358-64-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. cis-Tetrahydrofuran-3,4-diol | 4358-64-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
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